endo-BCN-PEG3-acid
Overview
Description
“endo-BCN-PEG3-acid” is a PEG derivative containing a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .
Synthesis Analysis
The terminal carboxylic acid of “this compound” can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) forming a stable amide bond . The BCN group can react with azide-tagged biomolecules .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H31NO7 . It has a molecular weight of 397.47 g/mol .
Chemical Reactions Analysis
“this compound” is a click chemistry linker consisting of a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 397.47 g/mol . It is stored at -20°C or 2-8°C . It is available in liquid, solid, semi-solid, or lump form .
Scientific Research Applications
Enhanced Tumor Accumulation : A study by Hagiwara et al. (2018) explored the use of antisense oligonucleotides (ASO) and polyethylene glycol (PEG) in one-to-one conjugation at the endo-position of the ASO (endo-PEG-ASO). They found that endo-PEG-ASO showed enhanced tumor accumulation compared to conventional ASO, indicating the importance of PEG modification position for targeting tumors (Hagiwara et al., 2018).
On-Demand Cytotoxicity Control : Bobbala et al. (2020) demonstrated that bicontinuous nanospheres (BCNs) assembled from poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) can be used for on-demand cytosolic delivery and control over off-on cytotoxicity. This finding indicates the potential of inducible transitions in nanostructure morphology to influence intracellular stability and toxicity of nanotherapeutics (Bobbala et al., 2020).
Catalysis and Material Synthesis : Jin et al. (2014) developed a synthetic protocol for the synthesis of crumpled BCN nanosheets with tunable B and N bond structure using urea, boric acid, and polyethylene glycol (PEG) as precursors. These BCN nanosheets show promise for applications in catalysis and electric devices (Jin et al., 2014).
In Situ Cell Encapsulation : Zhan et al. (2019) reported on bioorthogonally cross-linked hydrogels for in situ cell encapsulation. They explored various bioorthogonal clickable polymers, including bicyclo[6.1.0]nonyne (BCN), for rapid encapsulation of cells, which is crucial for the preparation of hydrogels as tissue mimics (Zhan et al., 2019).
Facile and Scalable Assembly of Nanocarriers : Bobbala et al. (2018) used an amphiphilic diblock copolymer, poly(ethylene glycol)17-block-poly(propylene sulfide)75 (PEG17-bl-PPS75), to form BCNs via flash nanoprecipitation (FNP). This method supports facile and scalable assembly of nanocarriers for both hydrophilic and hydrophobic molecules (Bobbala et al., 2018).
Mechanism of Action
Target of Action
The primary targets of endo-BCN-PEG3-acid are azide-tagged biomolecules and primary amine groups . The compound interacts with these targets through a process known as click chemistry .
Mode of Action
The this compound compound consists of a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond . The BCN group can react with azide-tagged biomolecules .
Pharmacokinetics
The compound contains a hydrophilic polyethylene glycol (peg) spacer, which is known to increase solubility in aqueous media . This property could potentially enhance the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s hydrophilic PEG spacer suggests that it may be more effective in aqueous environments .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
endo-BCN-PEG3-acid plays a crucial role in biochemical reactions, particularly in the formation of PROTAC molecules . It interacts with primary amine groups and azide-tagged biomolecules . The nature of these interactions involves the formation of a stable amide bond with primary amine groups and a reaction with azide-tagged biomolecules .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the formation of PROTAC molecules, it indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with primary amine groups and azide-tagged biomolecules . These interactions lead to the formation of PROTAC molecules, which can selectively degrade target proteins .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Metabolic Pathways
It is known that the compound can interact with primary amine groups and azide-tagged biomolecules .
properties
IUPAC Name |
3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDCHHRLBMBFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1807501-82-1 | |
Record name | endo-BCN-PEG3-acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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